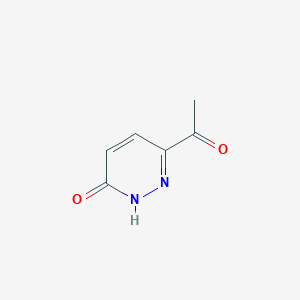

6-Acetylpyridazin-3(2H)-one

Description

6-Acetylpyridazin-3(2H)-one is a pyridazinone derivative characterized by an acetyl group (-COCH₃) at the 6-position of the pyridazinone ring. Pyridazinones are nitrogen-containing heterocyclic compounds with a six-membered ring comprising two adjacent nitrogen atoms, known for their broad pharmacological activities . The acetyl substituent introduces electron-withdrawing and lipophilic properties, which can influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-acetyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4(9)5-2-3-6(10)8-7-5/h2-3H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOWLPWNPWQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylpyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine with 1,3-diketones can lead to the formation of pyridazinones. The acetylation of the resulting pyridazinone at the 6-position can be carried out using acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 6-Acetylpyridazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Acetylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Acetylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives are structurally diverse, with variations in substituents significantly affecting their physicochemical and pharmacological profiles. Below is a detailed comparison of 6-acetylpyridazin-3(2H)-one with key analogs:

Table 1: Structural and Functional Comparison of 6-Acetylpyridazin-3(2H)-one and Analogous Compounds

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, acetyl) enhance stability and binding affinity to biological targets. For example, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one shows potent analgesic effects due to synergistic interactions between Cl and morpholine groups . Lipophilic groups (e.g., phenyl, acetyl) improve membrane permeability but may reduce aqueous solubility. 6-Phenyl derivatives exhibit moderate solubility in polar solvents like ethanol .

Synthetic Flexibility: Friedel-Crafts alkylation and cyclization are common for aryl-substituted pyridazinones .

Crystallography and Stability :

- Crystalline analogs (e.g., 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one) form hydrogen-bonded networks, enhancing thermal stability .

Pharmacological Gaps :

- While 6-acetylpyridazin-3(2H)-one is commercially available , its specific biological activities and solubility data are underexplored compared to chloro- or phenyl-substituted analogs.

Biological Activity

6-Acetylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and case studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

6-Acetylpyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a pyridazine ring with an acetyl group at the 6-position. The synthesis typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, leading to the formation of pyridazinones through cyclization reactions.

Antitumor Activity

Recent studies have demonstrated that various derivatives of pyridazinones exhibit significant antitumor properties. For instance, research focused on 3(2H)-pyridazinone derivatives showed promising anti-proliferative effects against human colon carcinoma HCT116 cells. In vitro assays indicated that certain compounds led to a reduction in cell viability, with some showing enhanced effects when combined with serotonin to mimic an inflammatory environment .

Table 1: Summary of Biological Activities of Pyridazinone Derivatives

| Compound | Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-Acetylpyridazin-3(2H)-one | Antitumor | HCT116 | <10 | |

| Zardaverine | Antitumor | Various (including HEP3B) | <20 | |

| Bemoradan | Cytostatic | Neuroblastoma (SH-SY5Y) | <15 |

Anti-inflammatory Activity

In addition to its antitumor effects, 6-acetylpyridazin-3(2H)-one has been evaluated for anti-inflammatory properties. The compound demonstrated potential in reducing pro-inflammatory cytokines in various models, suggesting its usefulness in treating inflammatory diseases.

The biological activity of 6-acetylpyridazin-3(2H)-one is thought to be mediated through multiple mechanisms:

- Inhibition of cell proliferation: The compound interacts with key signaling pathways involved in cell cycle regulation.

- Induction of apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of inflammatory responses: By affecting cytokine production, it can potentially reduce inflammation.

Case Studies and Experimental Evidence

Several case studies have been conducted to evaluate the efficacy and safety profile of 6-acetylpyridazin-3(2H)-one:

- Case Study on Colon Cancer: A study involving HCT116 cells treated with various concentrations of 6-acetylpyridazin-3(2H)-one revealed a dose-dependent decrease in cell viability. The highest concentration tested resulted in over 70% cell death within 48 hours.

- In Vivo Studies: Animal models treated with the compound showed significant tumor regression compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.